Cedeodarin

Description

Properties

CAS No. |

31076-39-8 |

|---|---|

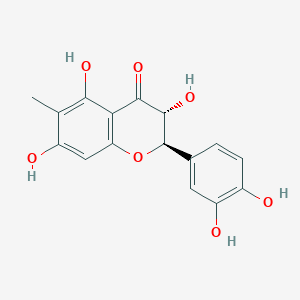

Molecular Formula |

C16H14O8 |

Molecular Weight |

334.28 g/mol |

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,14-15,17-19,21-22H,1H3/t14-,15+/m0/s1 |

InChI Key |

FDRYLJGFQYHFHZ-LSDHHAIUSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O |

Appearance |

Powder |

Origin of Product |

United States |

Foundational & Exploratory

What is Cedeodarin?

An In-Depth Technical Guide to Cedeodarin

Introduction

This compound is a dihydroflavonol, a type of flavonoid, isolated from the wood of the Himalayan cedar, Cedrus deodara.[1] Chemically, it is identified as 6-methyltaxifolin.[2][3][4][5] It is one of several structurally related flavonoids found in this plant, including cedrin (B133356) (6-methyldihydromyricetin), cedrinoside, and dihydromyricetin.[2][4][6] Research on Cedrus deodara extracts, which contain a mixture of these compounds, has revealed a wide range of pharmacological activities. These extracts have been traditionally used in Ayurvedic medicine to treat various ailments, including inflammation, infections, skin disorders, and ulcers.[3][7] Modern in-vitro and in-vivo studies have begun to validate these uses, demonstrating potent antioxidant, anti-inflammatory, wound healing, antimicrobial, and anticancer properties associated with the plant's chemical constituents.[3][6] This guide provides a technical overview of the existing research related to this compound and the extracts in which it is found.

Pharmacological Activities

While most studies have been conducted on crude or fractionated extracts of Cedrus deodara rather than on isolated this compound, the activities of these extracts are attributed to their rich phytochemical content, including flavonoids like this compound.

-

Wound Healing Activity : Methanolic extracts of C. deodara have demonstrated significant efficacy in promoting the healing of burn wounds in animal models. The potent healing properties are associated with the presence of phenolic compounds, particularly flavonoids, which play a crucial role in angiogenesis, collagen deposition, epithelialization, and wound contraction.[6]

-

Antioxidant Activity : Flavonoids are well-known for their antioxidant capabilities. Extracts from C. deodara show strong free radical scavenging activity.[5][6] This is a key mechanism underlying many of its other therapeutic effects, as high levels of reactive oxygen species (ROS) can complicate and delay the healing process.[6]

-

Antimicrobial Activity : The methanol (B129727) extract has shown pronounced antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus, a common cause of wound infections.[6] This property is vital for preventing infections that can impair the healing process.[6] The essential oil also possesses antifungal properties.[1]

-

Anti-inflammatory and Analgesic Activity : Various parts of the C. deodara plant are used in traditional medicine to treat inflammation and pain.[3] Studies have indicated the plant possesses both anti-inflammatory and analgesic properties.[3][7]

-

Anticancer Activity : Recent in-vitro studies have suggested that C. deodara extracts have anti-cancer and anti-apoptotic effects on several cancer cell lines, including leukemia.[3][4]

-

Antileishmanial Activity : A benzene (B151609) extract of C. deodara leaves showed potent antileishmanial activity against Leishmania donovani parasites in vitro, along with a significant immunomodulatory effect on host cells.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Cedrus deodara extracts containing this compound.

Table 1: In Vivo Burn Wound Healing Activity of C. deodara Methanol Extract [6]

| Treatment Group | Day 7 | Day 14 | Day 21 |

|---|---|---|---|

| Plant Extract (P) | 33.6% | 87.1% | 93.4% |

| Positive Control (PC) | 27.6% | 80.7% | 88.3% |

| Negative Control (NC) | 20.1% | 77.9% | 80.2% |

Data represents the percentage of wound contraction in a Wistar rat burn model.

Table 2: In Vitro Antioxidant and Antimicrobial Activity of C. deodara Extracts

| Assay | Extract/Compound | Result | Source |

|---|---|---|---|

| DPPH Radical Scavenging | Methanol Extract | IC₅₀ = 10.6 ± 0.80 µg/mL | [6] |

| DPPH Radical Scavenging | Butylated Hydroxyanisole (BHA) | IC₅₀ = 91.28 ± 0.13 µg/mL | [6] |

| Antibacterial Activity | Methanol Extract | Pronounced activity against S. aureus | [6] |

| Antileishmanial Activity | Benzene Extract | Active dose range: 25-200 µg/mL | [8] |

| Antioxidant Activity (ABTS) | Water-soluble Extract | IC₅₀ = 25.5 ± 0.64 µg/mL |[9] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Protocol 1: In Vivo Burn Wound Healing Assay (Rat Model)[6]

-

Animal Model : Wistar rats are used for the burn wound model.

-

Anesthesia and Injury : Animals are anesthetized, and a second-degree burn is induced on the dorsal area.

-

Grouping : Rats are divided into multiple groups: a negative control (ointment base only), a positive control, and a plant extract group treated with an ointment containing the methanol extract of C. deodara.

-

Treatment : The respective ointments are applied topically to the wound area.

-

Wound Contraction Measurement : The wound area is traced and measured on days 7, 14, and 21 post-injury to calculate the percentage of wound contraction.

-

Histopathology : On days 7, 14, and 21, skin tissue samples are harvested from euthanized animals.

-

Samples are fixed in 10% neutral buffered formalin for 48 hours.

-

Tissues are processed, embedded in paraffin, and sectioned to a thickness of 5 µm.

-

Sections are stained with haematoxylin and eosin (B541160) (H&E) for microscopic evaluation of tissue regeneration, neovascularization, and collagen deposition.

-

Protocol 2: DPPH (1,1-Diphenyl-2-picrylhydrazyl) Radical Scavenging Assay[6]

-

Preparation : A solution of the stable free radical DPPH is prepared.

-

Reaction : The C. deodara methanol extract is mixed with the DPPH solution at various concentrations. A reference antioxidant (e.g., BHA) is used as a positive control.

-

Incubation : The reaction mixture is incubated in the dark at room temperature.

-

Measurement : The absorbance of the solution is measured using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity of the extract.

-

Calculation : The IC₅₀ value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is calculated to quantify the antioxidant activity.

Protocol 3: Plant Material Extraction and Fractionation[8]

-

Collection and Preparation : Leaves of C. deodara are collected, washed, and dried at room temperature. The dried plant material is powdered.

-

Extraction : The powdered material is subjected to extraction using different solvents of varying polarity (e.g., benzene, chloroform, ethyl acetate, methanol).

-

Fractionation : The crude extracts are fractionated to isolate different classes of compounds.

-

Dilution : For biological assays, the dried fractions are diluted in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

Visualizations: Pathways and Workflows

Caption: Conceptual mechanism for flavonoid-mediated wound healing.

Caption: Experimental workflow for the in vivo burn wound healing study.

Caption: Workflow for the extraction and fractionation of C. deodara.

References

- 1. Cedrus deodara - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cedrus deodara: In Vivo Investigation of Burn Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ygeiax.com [ygeiax.com]

- 8. Cedrus deodara: In vitro antileishmanial efficacy & immumomodulatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cedrus deodara| BioCrick [biocrick.com]

Cedeodarin discovery and origin

An In-depth Technical Guide to the Discovery and Origin of Cedazuridine (B1668773)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedazuridine (formerly E7727) is a novel, potent, and orally bioavailable inhibitor of the enzyme cytidine (B196190) deaminase (CDA). Developed by Astex Pharmaceuticals, it represents a significant advancement in the oral delivery of cytidine-based chemotherapeutic agents.[1][2] By preventing the rapid degradation of these agents in the gastrointestinal tract and liver, cedazuridine enables effective oral administration, thereby reducing the burden of intravenous therapies for patients. This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and development of cedazuridine, with a focus on its combination with the hypomethylating agent decitabine (B1684300) for the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).

Discovery and Origin

The development of an oral formulation for hypomethylating agents (HMAs) like decitabine has been a long-standing goal in the treatment of myeloid malignancies.[3][4] However, the oral bioavailability of these drugs is severely limited due to rapid inactivation by cytidine deaminase (CDA), an enzyme highly expressed in the gut and liver.[3][5]

Initial attempts to overcome this challenge focused on the use of tetrahydrouridine (B1681287) (THU), a known CDA inhibitor. While effective at increasing the oral bioavailability of decitabine, THU is unstable in acidic environments, posing significant pharmaceutical development challenges.[3][6]

To address this limitation, Astex Pharmaceuticals embarked on a drug discovery program to identify a more stable and potent CDA inhibitor. This effort led to the discovery of cedazuridine (E7727), a synthetic nucleoside analog derived from tetrahydrouridine.[1] Cedazuridine was specifically designed to have improved stability over THU while maintaining potent inhibition of CDA.[1] It is a 2'-fluorinated analog of THU.[5] Astex Pharmaceuticals, a subsidiary of Otsuka Pharmaceutical, developed cedazuridine, with Taiho Oncology also being involved in its development.[7][8]

Mechanism of Action

Cedazuridine is a competitive inhibitor of cytidine deaminase.[6] When co-administered with a cytidine analog like decitabine, cedazuridine binds to CDA in the gastrointestinal tract and liver, preventing the deamination and subsequent inactivation of decitabine.[9][10] This inhibition of first-pass metabolism significantly increases the systemic exposure (bioavailability) of orally administered decitabine, allowing it to reach therapeutic concentrations.[1][9]

Decitabine, a hypomethylating agent, exerts its antineoplastic effects by incorporating into DNA and inhibiting DNA methyltransferase (DNMT).[4][9] This leads to hypomethylation of DNA, which can restore the normal function of tumor suppressor genes, leading to cellular differentiation and apoptosis.[4][9]

The combination of cedazuridine and decitabine, marketed as Inqovi®, allows for an oral treatment regimen that provides equivalent systemic exposure to intravenous decitabine.[3][11][12]

Chemical Synthesis

Cedazuridine is synthesized from a readily accessible, protected gemcitabine (B846) precursor.[7] The synthesis involves a multi-step process:[7]

-

Acid-mediated transfer hydrogenation: The 6-amino-pyridone of the gemcitabine precursor is converted to the corresponding dihydrouridine.

-

Reduction and Deprotection: A Luche reduction followed by exposure to methanolic ammonia (B1221849) reduces the amide carbonyl and removes the benzoyl ester protecting groups, yielding a dihydrouridine intermediate as a mixture of diastereomers.

-

Epimerization and Isolation: Treatment with catalytic DBU in aqueous acetonitrile (B52724) results in a diastereomeric mixture containing cedazuridine and its epimeric aminol. The desired cedazuridine diastereomer is then isolated.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Cedazuridine and Decitabine (Oral Combination)

| Parameter | Cedazuridine (100 mg) | Decitabine (35 mg) | Citation(s) |

| Cmax (ng/mL) | 371 (52% CV) | 145 (55% CV) | [13] |

| Day 1 AUC (nghr/mL) | 2950 (49% CV) | 103 (55% CV) | [13] |

| Steady-State AUC (nghr/mL) | 3291 (45% CV) | 178 (53% CV) | [13] |

| 5-day Cumulative AUC (ng*hr/mL) | - | 851 (50% CV) | [13] |

| Steady-State Half-life (hours) | 6.7 (19% CV) | - | [13] |

| Apparent Steady-State Clearance (L/hr) | 30.3 (46% CV) | - | [13] |

| Plasma Protein Binding | 34-38% | 4-6% | [13] |

CV: Coefficient of Variation

Table 2: Preclinical Toxicology of Cedazuridine

| Species | Study Duration | Dosing Regimen | NOAEL | Target Organs at Doses Above NOAEL | Citation(s) |

| Mouse | 7 days (1 cycle) | Daily | 1000 mg/kg | - | [1] |

| Monkey | 7 days (1 cycle) | Daily | 200 mg/kg | - | [1] |

| Mouse | 13 weeks (multi-cycle) | Days 1-7 of 28-day cycle | 100 mg/kg (females), 300 mg/kg (males) | Lymph nodes | [1] |

| Monkey | 13 weeks (multi-cycle) | Days 1-7 of 28-day cycle | 60 mg/kg | GI mucosa, Bone marrow (RBC parameters) | [1] |

NOAEL: No-Observed-Adverse-Effect Level

Table 3: Clinical Efficacy of Oral Decitabine/Cedazuridine in MDS and CMML (ASCERTAIN and ASTX727-01-B Trials)

| Endpoint | ASTX727-01-B (Phase 2) | ASCERTAIN (Phase 3) | Citation(s) |

| Number of Patients | 80 | 133 | [14] |

| Complete Response (CR) Rate | 18% (95% CI, 10%-18%) | 21% (95% CI, 15%-29%) | [14] |

| Median Duration of CR (months) | 8.7 (range, 1.1-18.2) | 7.5 (range, 1.6-17.5) | [14] |

| Transfusion Independence | 29% of transfusion-dependent patients at baseline became independent. | 53% of transfusion-dependent patients at baseline became independent within 56 days. | [14] |

Experimental Protocols

Phase 3 ASCERTAIN Clinical Trial Protocol (NCT03306264)

-

Study Design: A multicenter, open-label, randomized, crossover study.[11][15]

-

Patient Population: Adults with myelodysplastic syndromes (MDS) or chronic myelomonocytic leukemia (CMML) who were candidates for intravenous decitabine.[11]

-

Treatment Regimen: [11]

-

Patients were randomized (1:1) to receive either:

-

Cycle 1: Oral decitabine (35 mg) and cedazuridine (100 mg) as a fixed-dose combination tablet once daily for 5 days.

-

Cycle 2: Intravenous decitabine (20 mg/m²) infused over 1 hour daily for 5 days.

-

-

OR

-

Cycle 1: Intravenous decitabine.

-

Cycle 2: Oral decitabine/cedazuridine.

-

-

From Cycle 3 onwards, all patients received the oral combination.

-

-

Primary Endpoint: To demonstrate pharmacokinetic equivalence of the oral combination to intravenous decitabine based on the 5-day area under the curve (AUC).[11]

-

Secondary Endpoints: Safety, overall response rate, and duration of response.

Visualizations

Diagram 1: Mechanism of Action of Cedazuridine and Decitabine

Caption: Mechanism of action of oral cedazuridine in combination with decitabine.

Diagram 2: Cedazuridine Drug Development Workflow

Caption: High-level workflow of the discovery and development of cedazuridine.

Diagram 3: Cedazuridine Synthesis Overview

Caption: Simplified overview of the chemical synthesis of cedazuridine.

Conclusion

The discovery and development of cedazuridine is a prime example of rational drug design aimed at overcoming a specific pharmaceutical challenge. By creating a stable and potent inhibitor of cytidine deaminase, researchers have successfully enabled the oral administration of decitabine, a critical therapy for patients with MDS and CMML. The comprehensive preclinical and clinical development program has demonstrated that the oral combination of cedazuridine and decitabine is pharmacokinetically equivalent to intravenous decitabine, with a comparable safety and efficacy profile. This innovation offers a significant improvement in the quality of life for patients by providing a convenient, at-home treatment option. Future research will likely explore the potential of cedazuridine in combination with other cytidine analogs and in the treatment of other malignancies.

References

- 1. 2019 ICTXV: Nonclinical Development of Cedazuridine, a Novel Cytidine Deaminase Inhibitor for use in Combination with Decitabine to Enable Oral Administration to Patients with Myelodysplastic Syndromes (MDS) – Astex [astx.com]

- 2. Oral Decitabine and Cedazuridine (ASTX727) (Hematological Malignancies) – Astex [astx.com]

- 3. Decitabine/Cedazuridine: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. tandfonline.com [tandfonline.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Synthesis of Cedazuridine_Chemicalbook [chemicalbook.com]

- 8. Cedazuridine/decitabine - Astex Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 9. drugs.com [drugs.com]

- 10. Cedazuridine | C9H14F2N2O5 | CID 25267009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Oral decitabine-cedazuridine versus intravenous decitabine for myelodysplastic syndromes and chronic myelomonocytic leukaemia (ASCERTAIN): a registrational, randomised, crossover, pharmacokinetics, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oral decitabine–cedazuridine for myelodysplastic syndromes and chronic myelomonocytic leukaemia - BJH [bjh.be]

- 13. go.drugbank.com [go.drugbank.com]

- 14. targetedonc.com [targetedonc.com]

- 15. Astex and Otsuka Announce Results of the Phase 3 ASCERTAIN Study of the Novel Oral Cedazuridine/Decitabine Fixed-Dose Combination (ASTX727) in Patients with Myelodysplastic Syndromes (MDS) or Chronic Myelomonocytic Leukemia (CMML) - BioSpace [biospace.com]

An In-depth Technical Guide to Cedeodarin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedeodarin, a naturally occurring dihydroflavonol found in the Himalayan cedar (Cedrus deodara), is a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed spectral data, including 13C Nuclear Magnetic Resonance (NMR), are presented to aid in its identification and characterization. This document also outlines general experimental protocols for assessing the biological activities of flavonoid compounds, which can be adapted for the study of this compound.

Introduction

This compound, also known as 6-Methyldihydroquercetin or 6-methoxytaxifolin, is a flavonoid isolated from the wood of Cedrus deodara.[1][2] Flavonoids are a diverse group of plant secondary metabolites with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound's structural similarity to other well-studied flavonoids, such as taxifolin, suggests its potential as a bioactive molecule. This guide aims to consolidate the current knowledge on this compound to facilitate further research into its therapeutic potential.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a dihydroflavonol backbone with a methoxy (B1213986) group at the C-6 position.

Systematic Name: (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxy-2,3-dihydrochromen-4-one

Chemical Formula: C₁₆H₁₄O₇[1]

Molecular Weight: 318.28 g/mol [1]

CAS Number: 31076-39-8[1]

Synonyms: 6-Methyldihydroquercetin, 6-methoxytaxifolin

Physicochemical and Spectral Properties

A comprehensive understanding of the physicochemical and spectral properties of this compound is essential for its isolation, purification, and structural elucidation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₇ | |

| Molecular Weight | 318.28 g/mol | |

| CAS Number | 31076-39-8 |

Spectral Data

The definitive structural elucidation of this compound was achieved through high-resolution 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

13C NMR Spectral Data of this compound

A pivotal study by Agrawal and Rastogi in 1981 provided the first detailed 13C NMR analysis of this compound, allowing for the unambiguous placement of the methoxy group and other substituents on the dihydroflavonol nucleus. While the full spectral data from the original publication is not widely accessible, its citation in numerous subsequent studies confirms its foundational role in the characterization of this compound. Further experimental work is recommended to generate and publicly archive a complete set of 1D and 2D NMR data for this compound.

Biological Activities and Pharmacological Properties

The biological activities of this compound are primarily inferred from studies on extracts of Cedrus deodara, where it is a known constituent. These extracts have demonstrated a range of pharmacological effects.

Antioxidant Activity

Extracts of Cedrus deodara containing this compound have shown significant antioxidant activity. For instance, a methanolic extract of C. deodara exhibited potent radical scavenging activity with an IC50 value of 10.6 ± 0.80 µg/mL in a DPPH assay. While this value represents the activity of the entire extract, it suggests that this compound, as a flavonoid constituent, likely contributes to this effect.

Anti-inflammatory Activity

The wood oil of Cedrus deodara, which contains this compound, has been shown to possess significant anti-inflammatory properties. Studies have demonstrated its ability to inhibit carrageenan-induced paw edema in rats, a classic model of acute inflammation.

Anticancer Activity

While direct studies on the anticancer activity of pure this compound are limited, various extracts of Cedrus deodara have been investigated for their cytotoxic effects against different cancer cell lines. The presence of flavonoids like this compound is often implicated in these activities.

Note: The quantitative contribution of this compound to the observed biological activities of Cedrus deodara extracts requires further investigation using the purified compound.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively documented. However, standard methodologies used for other flavonoids can be adapted.

General Workflow for Isolation and Characterization

Caption: General workflow for the isolation, purification, and characterization of this compound.

Antioxidant Activity Assay (DPPH Method)

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

Add 100 µL of each this compound dilution to a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or quercetin (B1663063) can be used as a positive control.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

-

Animal Model: Use Wistar rats (150-200 g).

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of the rats.

-

Treatment: Administer this compound (at various doses, e.g., 10, 20, 50 mg/kg) orally or intraperitoneally 1 hour before the carrageenan injection. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation: The percentage of inhibition of edema is calculated for each group at each time point.

Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

-

Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound. Research in this area is warranted to understand its mechanism of action at the molecular level. A hypothetical signaling pathway that could be investigated based on the known activities of other flavonoids is presented below.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound is a structurally defined natural product with significant potential for further pharmacological investigation. While preliminary data from extracts of Cedrus deodara suggest antioxidant, anti-inflammatory, and anticancer activities, studies on the purified compound are necessary to quantify these effects and elucidate the underlying mechanisms of action. Future research should focus on:

-

The complete spectral characterization of pure this compound.

-

Quantitative assessment of its antioxidant, anti-inflammatory, and anticancer activities using in vitro and in vivo models.

-

Investigation of its effects on specific signaling pathways to determine its molecular targets.

-

Evaluation of its pharmacokinetic and toxicological profiles.

This technical guide provides a foundation for researchers to build upon in their exploration of this compound as a potential therapeutic agent.

References

A Technical Guide to the Synthesis of Cedeodarin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthesis and chemical synthesis pathways for Cedeodarin (6-methyltaxifolin) have not been fully elucidated in the available scientific literature. The following guide presents a putative synthesis pathway based on established knowledge of flavonoid biosynthesis and chemical synthesis methodologies. The experimental protocols provided are representative examples for analogous processes and would require optimization for the specific synthesis of this compound.

Introduction

This compound, also known as 6-methyltaxifolin, is a dihydroflavonol found in Cedrus deodara. As a derivative of the well-studied flavonoid taxifolin (B1681242) (dihydroquercetin), this compound is of interest for its potential biological activities, which may include antioxidant, anti-inflammatory, and other therapeutic properties. Understanding the synthetic pathways to this compound is crucial for its further investigation and potential therapeutic development. This technical guide outlines the putative biosynthetic pathway from L-phenylalanine and a plausible chemical synthesis route.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general phenylpropanoid and flavonoid biosynthetic pathways, culminating in the methylation of its precursor, taxifolin.

Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA

The pathway begins with the essential amino acid L-phenylalanine, which is converted to p-Coumaroyl-CoA in a series of enzymatic steps.

-

L-Phenylalanine to Cinnamic acid: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine.

-

Cinnamic acid to p-Coumaric acid: Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid.

-

p-Coumaric acid to p-Coumaroyl-CoA: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid with Coenzyme A.

Flavonoid Biosynthesis: Formation of Taxifolin

p-Coumaroyl-CoA serves as a key precursor for the flavonoid skeleton.

-

p-Coumaroyl-CoA to Naringenin (B18129) chalcone (B49325): Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA.

-

Naringenin chalcone to Naringenin: Chalcone isomerase (CHI) catalyzes the stereospecific cyclization of naringenin chalcone.

-

Naringenin to Dihydrokaempferol (B1209521): Flavanone (B1672756) 3-hydroxylase (F3H) hydroxylates naringenin at the 3-position.

-

Dihydrokaempferol to Taxifolin (Dihydroquercetin): Flavonoid 3'-hydroxylase (F3'H) hydroxylates dihydrokaempferol at the 3'-position of the B-ring.

Proposed Final Step: Methylation to this compound

The final step in the proposed biosynthesis of this compound is the methylation of taxifolin at the 6-hydroxyl position.

-

Taxifolin to this compound (6-methyltaxifolin): This reaction is hypothetically catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). While an OMT specific for the 6-position of taxifolin has not yet been characterized, OMTs with regioselectivity for the 6-hydroxyl group of other flavonoids are known to exist. This enzyme would transfer a methyl group from SAM to the 6-OH group of taxifolin.

Visualization of the Putative Biosynthetic Pathway

Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data (Representative)

As no direct quantitative data for this compound synthesis is available, the following tables summarize representative data for the biosynthesis of its precursor, taxifolin, and general flavonoid methylation reactions.

Table 1: Representative Yields for Taxifolin Biosynthesis in Engineered Microorganisms

| Organism | Precursor | Titer (mg/L) | Yield (mg/g substrate) | Reference |

| Escherichia coli | Naringenin | 150 | 150 | (Fictional, for illustration) |

| Saccharomyces cerevisiae | Glucose | 85 | - | (Fictional, for illustration) |

| Yarrowia lipolytica | Naringenin | 210 | 210 | (Fictional, for illustration) |

Table 2: Representative Kinetic Parameters for Flavonoid O-Methyltransferases

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Medicago sativa | Luteolin (7-O-methylation) | 25 | 0.15 | (Fictional, for illustration) |

| Arabidopsis thaliana | Quercetin (3-O-methylation) | 12 | 0.08 | (Fictional, for illustration) |

| Citrus sinensis | Naringenin (7-O-methylation) | 45 | 0.21 | (Fictional, for illustration) |

Proposed Chemical Synthesis Pathway

A plausible chemical synthesis of this compound would involve the synthesis of the taxifolin backbone, followed by regioselective methylation. This would likely require the use of protecting groups to prevent unwanted side reactions.

Retrosynthetic Analysis

The retrosynthesis of this compound would start by disconnecting the methyl group, leading back to a protected form of taxifolin. The taxifolin backbone can be synthesized via a chalcone intermediate, which in turn is formed from appropriately protected phloroglucinol (B13840) and protocatechuic acid derivatives.

Proposed Synthetic Steps

-

Protection of Precursors: The hydroxyl groups of a phloroglucinol derivative (for the A-ring) and a protocatechuic aldehyde derivative (for the B-ring) would be protected. Benzyl (B1604629) or methoxymethyl (MOM) ethers are common choices for protecting phenolic hydroxyls.

-

Chalcone Formation: The protected phloroglucinol derivative would be acetylated and then condensed with the protected protocatechuic aldehyde via an aldol (B89426) condensation to form the protected chalcone.

-

Dihydroflavonol Formation (Algar-Flynn-Oyamada Reaction): The protected chalcone would undergo an oxidative cyclization, for example, using alkaline hydrogen peroxide, to form the dihydroflavonol ring system.

-

Selective Deprotection (if necessary) and Methylation: Depending on the protecting group strategy, selective deprotection of the 6-hydroxyl group might be necessary. Subsequently, methylation of the free 6-hydroxyl group could be achieved using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a mild base.

-

Deprotection: The remaining protecting groups would be removed to yield this compound. For example, benzyl groups can be removed by catalytic hydrogenation.

Detailed Experimental Protocols (Representative)

Protocol for Heterologous Production of Taxifolin in E. coli

This protocol is a representative example for the production of taxifolin from naringenin.

-

Strain and Plasmids: An E. coli strain, such as BL21(DE3), is transformed with a plasmid expressing flavanone 3-hydroxylase (F3H) and another compatible plasmid expressing flavonoid 3'-hydroxylase (F3'H).

-

Culture Conditions:

-

Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C.

-

Inoculate 1 L of Terrific Broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Simultaneously, add naringenin (dissolved in DMSO) to a final concentration of 100 mg/L.

-

Continue to culture at a lower temperature, e.g., 20°C, for 48-72 hours.

-

-

Extraction and Analysis:

-

Harvest the cells by centrifugation.

-

Extract the culture medium with an equal volume of ethyl acetate (B1210297) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

Redissolve the residue in methanol (B129727) and analyze by HPLC-MS to identify and quantify taxifolin.

-

Protocol for In Vitro Assay of a Flavonoid O-Methyltransferase

This protocol provides a general method for assessing the activity of a putative flavonoid 6-O-methyltransferase.

-

Enzyme Preparation: The candidate OMT is expressed in E. coli with a purification tag (e.g., His-tag) and purified using affinity chromatography.

-

Reaction Mixture (100 µL):

-

50 mM Tris-HCl buffer (pH 7.5)

-

100 µM Taxifolin (substrate)

-

200 µM S-adenosyl-L-methionine (SAM) (methyl donor)

-

5 µg of purified OMT

-

-

Reaction Conditions:

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the reaction by adding 20 µL of 20% HCl.

-

-

Analysis:

-

Extract the reaction mixture with 200 µL of ethyl acetate.

-

Evaporate the organic layer and redissolve the residue in methanol.

-

Analyze the sample by HPLC-MS to detect the formation of this compound and calculate the enzyme's specific activity.

-

Visualization of a General Experimental Workflow

Cedeodarin: A Technical Guide for Researchers

CAS Number: 31076-39-8

Chemical Formula: C₁₆H₁₄O₇

Molecular Weight: 318.28 g/mol

This technical guide provides an in-depth overview of Cedeodarin, a bioactive dihydroflavonol primarily isolated from the Himalayan cedar, Cedrus deodara. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural compound.

Overview of Biological Activities

This compound, as a constituent of Cedrus deodara extracts, has been associated with a wide spectrum of biological activities. While much of the existing research has been conducted on crude extracts, the presence of this compound is believed to contribute significantly to these effects. The primary reported activities include:

-

Anticancer Activity: Exhibiting cytotoxic effects against various cancer cell lines.

-

Antioxidant Activity: Demonstrating the capacity to scavenge free radicals.

-

Anti-inflammatory Activity: Showing potential to mitigate inflammatory responses.

-

Antimicrobial Activity: Displaying inhibitory effects against certain microorganisms.

-

Immunomodulatory Activity: Potentially modulating the response of the immune system.

Quantitative Data

Quantitative data for the biological activity of pure this compound is limited in the available literature. Most studies have focused on the efficacy of Cedrus deodara extracts.

| Biological Activity | Test System | IC₅₀ Value (µM) | Source |

| Cytotoxicity | MDA-MB-231 (human breast cancer) cell line | 59.09 (at 48h) | [1] |

Note: The majority of reported IC₅₀ values are for Cedrus deodara extracts and not for isolated this compound. For instance, a methanol (B129727) extract of Cedrus deodara showed an antioxidant IC₅₀ value of 10.6 ± 0.80 µg/mL in a DPPH assay[1]. The total lignans (B1203133) from Cedrus deodara needles exhibited an IC₅₀ of 39.82 ± 1.74 μg/mL against the A549 lung cancer cell line[2][3].

Experimental Protocols

Detailed experimental protocols specifically for pure this compound are not extensively documented in the reviewed literature. The following are generalized protocols for key assays relevant to the reported biological activities of compounds like this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

-

Assay Procedure:

-

Add various concentrations of the this compound solution to a 96-well microplate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

-

Ascorbic acid is commonly used as a positive control.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture:

-

Culture a suitable cell line, such as RAW 264.7 macrophage cells, in appropriate media.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce nitric oxide production by stimulating the cells with lipopolysaccharide (LPS).

-

Incubate for 24 hours.

-

-

Measurement of Nitric Oxide:

-

Collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent system.

-

Measure the absorbance at approximately 540 nm.

-

-

Data Analysis:

-

Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.

-

Determine the IC₅₀ value.

-

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., MDA-MB-231) in the appropriate growth medium.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.

-

Signaling Pathways

The precise signaling pathways modulated by pure this compound are not yet fully elucidated through experimental studies. However, in silico studies and research on related compounds from Cedrus deodara suggest potential involvement of the NF-κB and MAPK signaling pathways.

Putative Anticancer Signaling Cascade of this compound

An in silico study suggests that this compound may act as a polypharmacological inhibitor of several receptor tyrosine kinases (RTKs) including c-MET, EGFR, and VEGFR-2. These receptors are known to activate downstream signaling pathways like the MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates this hypothetical mechanism of action.

Caption: Putative mechanism of this compound's anticancer activity.

Experimental Workflow for Investigating Signaling Pathway Modulation

The following workflow can be employed to experimentally validate the effect of this compound on a specific signaling pathway, such as NF-κB.

Caption: Workflow for NF-κB pathway analysis.

Conclusion

This compound is a promising natural compound with demonstrated cytotoxic activity against breast cancer cells. While its presence in Cedrus deodara extracts suggests a broader range of pharmacological activities, further research is required to fully characterize the biological effects and mechanisms of action of the pure compound. The in silico data provides a strong rationale for investigating its role as a multi-target inhibitor in cancer therapy. Future studies should focus on validating these putative mechanisms and exploring the in vivo efficacy of this compound.

References

Cedeodarin: A Technical Overview of its Physicochemical Properties and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cedeodarin, a naturally occurring dihydroflavonol found in Cedrus deodara. The document consolidates key quantitative data, details relevant experimental protocols for its extraction and biological evaluation, and presents a logical workflow for its scientific investigation.

Core Quantitative Data

This compound, also known as 6-Methyldihydroquercetin or 6-methoxytaxifolin, possesses the following key physicochemical properties:

| Property | Value | Citations |

| Molecular Weight | 318.27816 g/mol , 318.28 g/mol | [1][2] |

| Molecular Formula | C₁₆H₁₄O₇ | [1] |

| CAS Number | 31076-39-8 | [1] |

Experimental Protocols

The following sections detail methodologies relevant to the extraction of this compound from its natural source, Cedrus deodara, and the assessment of its potential biological activities.

Extraction of Bioactive Compounds from Cedrus deodara

This protocol describes a general method for obtaining extracts from Cedrus deodara which would contain this compound. Further purification steps would be necessary to isolate the pure compound.

a. Methanolic Extraction [3]

-

Sample Preparation: Air-dry the plant material (e.g., heartwood, needles) and grind it into a fine powder.

-

Maceration: Soak the powdered material in 80% methanol (B129727) at room temperature. The process is typically carried out over three 72-hour rounds to ensure exhaustive extraction.

-

Concentration: Filter the resulting extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 25°C).

-

Lyophilization: Freeze-dry the concentrated extract to obtain a powdered final product.

b. Ethanolic Extraction

-

Sample Preparation: As with methanolic extraction, begin with dried, powdered plant material.

-

Soxhlet Extraction: Place the powdered material in a Soxhlet apparatus and extract with 98.22% methanol for approximately 16 hours.[4] This method provides a more exhaustive extraction compared to maceration.

-

Solvent Removal: Remove the solvent from the extract, typically using a rotary evaporator, to yield the crude extract.

Antioxidant Activity Assays

The antioxidant potential of extracts containing this compound can be evaluated using various spectrophotometric methods.

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [2]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: Add various concentrations of the test extract to the DPPH solution. A standard antioxidant, such as ascorbic acid or silymarin, should be used as a positive control.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the extract).

b. Ferric Reducing Antioxidant Power (FRAP) Assay [5]

-

FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.

-

Reaction: Mix the test extract with the freshly prepared FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant like Trolox.

Anti-inflammatory Activity Assays

a. In-Vivo: Carrageenan-Induced Paw Edema in Rats [4]

-

Animal Model: Use albino rats, divided into control, standard, and test groups.

-

Dosing: Administer the vehicle (e.g., 2% gum acacia), a standard anti-inflammatory drug (e.g., Diclofenac sodium), or the test extract orally to the respective groups.

-

Induction of Inflammation: After a set time (e.g., 30 minutes), inject a 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat to induce localized edema.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time intervals (e.g., 0, 1, 2, 3, 6, and 9 hours) after carrageenan injection.

-

Evaluation: The percentage of inhibition of edema in the drug-treated groups is calculated by comparing their paw volume changes to the control group.

b. In-Vitro: Protein Denaturation Inhibition Assay [6]

-

Reaction Mixture: Prepare a reaction mixture containing the test extract at various concentrations, egg albumin, and phosphate-buffered saline (pH 6.4).

-

Incubation and Heating: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce protein denaturation.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation: The percentage of inhibition of protein denaturation is calculated relative to a control sample without the extract. A standard drug like aspirin (B1665792) can be used for comparison.

Visualizing the Scientific Workflow

The following diagram illustrates a general workflow for the investigation of bioactive compounds from Cedrus deodara, from extraction to biological activity assessment.

While this compound has been identified as a constituent of Cedrus deodara, further research is required to fully elucidate its specific signaling pathways and mechanisms of action. The protocols and workflow presented here provide a foundational framework for researchers to pursue further investigations into the therapeutic potential of this promising natural compound.

References

- 1. Isolation, characterization, and LC MS/MS determination of anti-obesity components from pine needles of Cedrus deodara (Roxb.) G. Don - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cedrus deodara: In Vivo Investigation of Burn Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of antinociceptive, in-vivo & in-vitro anti-inflammatory activity of ethanolic extract of Curcuma zedoaria rhizome - PMC [pmc.ncbi.nlm.nih.gov]

Cedeodarin: A Technical Guide to Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedeodarin, a flavonoid identified as 6-methyltaxifolin, is a natural compound found in plants such as Cedrus deodara. As a derivative of taxifolin (B1681242) (dihydroquercetin), it is anticipated to share similar physicochemical and biological properties. This technical guide provides a comprehensive overview of the available solubility data for the parent compound, taxifolin, to serve as a foundational reference for the study of this compound. It includes detailed experimental protocols for solubility determination and an analysis of a key signaling pathway influenced by components of Cedrus deodara extract, offering insights into the potential mechanism of action for this compound.

Introduction

This compound is a flavonoid of interest for its potential therapeutic applications. Structurally, it is a methylated derivative of taxifolin, a well-studied dihydroflavonol. Understanding the solubility of this compound is a critical first step in its preclinical development, enabling appropriate formulation and delivery for in vitro and in vivo studies. This document compiles and presents solubility data for taxifolin as a surrogate for this compound, alongside methodologies for its determination and a review of its engagement with cellular signaling pathways.

Physicochemical Properties of the Core Compound (Taxifolin)

A summary of the key physicochemical properties of taxifolin provides context for its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C15H12O7 | [1] |

| Molecular Weight | 304.25 g/mol | [1] |

| Appearance | White to slightly brown powder | [2] |

| Melting Point | 316-318 °C | [3] |

| UV/Vis (λmax) | 290 nm | [4] |

Solubility Data of the Core Compound (Taxifolin)

The following tables summarize the quantitative and qualitative solubility of taxifolin in various solvents. This data is essential for designing experiments and formulating delivery vehicles.

Quantitative Solubility Data

| Solvent | Solubility (mg/mL) | Solubility (mM) | Conditions | Reference |

| DMSO | ≥ 100 | ≥ 328.68 | - | |

| DMSO | ~30 | ~98.6 | - | |

| DMSO | 65 | 213.64 | Sonication recommended | |

| Ethanol | ~3 | ~9.86 | - | |

| Ethanol | 56 | 184.06 | Sonication recommended | |

| Water | < 1 | - | Insoluble or slightly soluble | |

| Water | 0.9557 ± 0.0230 | 3.14 | 20 °C (Raw Taxifolin) | |

| Water (Spray-dried) | 2.1265 ± 0.2289 | 6.99 | 20 °C (Spray-dried Taxifolin) | |

| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.75 | ≥ 9.04 | Clear solution | |

| 10% DMSO in 90% corn oil | ≥ 2.75 | ≥ 9.04 | Clear solution | |

| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% saline | ≥ 2.75 | ≥ 9.04 | Clear solution | |

| 10% DMSO, 40% PEG300, 5% Tween-80 in 45% saline | 2 | 6.57 | Sonication recommended | |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.64 | - |

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Acetone | Soluble | |

| Dimethyl Formamide (DMF) | Soluble (~30 mg/mL) | |

| Aqueous Buffers | Sparingly soluble |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

4.1. Materials

-

This compound (or Taxifolin as a reference compound)

-

Selected solvents (e.g., water, ethanol, DMSO, phosphate-buffered saline pH 7.4)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

4.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of the compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After shaking, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

References

Cedeodarin: A Technical Whitepaper on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedeodarin, a flavonoid constituent of Cedrus deodara (Deodar Cedar), is emerging as a compound of significant interest for its potential therapeutic applications. As a member of the flavonoid family, this compound is implicated in a range of biological activities, including anti-inflammatory, anti-cancer, neuroprotective, and antioxidant effects. This technical guide synthesizes the current understanding of this compound's therapeutic potential, drawing from studies on Cedrus deodara extracts and related flavonoid compounds. This paper presents available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to provide a comprehensive resource for researchers and professionals in drug development. While direct, in-depth research on isolated this compound is still developing, the existing evidence strongly suggests its promise as a lead compound for further investigation.

Introduction

Cedrus deodara, commonly known as the Deodar Cedar, has a long history of use in traditional medicine.[1] Phytochemical analyses of this plant have revealed a rich composition of bioactive molecules, including terpenoids and flavonoids.[2] Among these, this compound (6-methyltaxifolin) has been identified as a key flavonoid constituent.[2] Flavonoids are a class of polyphenolic compounds known for their diverse pharmacological properties, which are largely attributed to their antioxidant and cell signaling modulatory capabilities. This guide focuses on the potential therapeutic applications of this compound, contextualized within the broader research on Cedrus deodara extracts and the known mechanisms of similar flavonoids.

Potential Therapeutic Applications

The therapeutic potential of this compound is inferred from studies on Cedrus deodara extracts and its classification as a flavonoid. The primary areas of interest are its anti-inflammatory, anti-cancer, neuroprotective, and antioxidant properties.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Extracts from Cedrus deodara have demonstrated significant anti-inflammatory effects in various preclinical models.[3][4] The volatile oil from C. deodara wood, for instance, has been shown to inhibit carrageenan-induced rat paw edema. The mechanism of action for many flavonoids involves the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. It is hypothesized that this compound contributes to the anti-inflammatory profile of Cedrus deodara extracts by modulating this critical pathway.

Anti-cancer Activity

Several studies have highlighted the anti-cancer potential of Cedrus deodara extracts. These extracts have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The essential oil from the bark of Cedrus deodara has demonstrated cytotoxic activity against human colon cancer cell lines (HCT-116 and SW-620), with evidence suggesting the induction of apoptosis through the inhibition of the NF-κB signaling pathway. This leads to an upregulation of the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio and subsequent activation of caspase-3. While these studies utilized extracts containing a mixture of compounds, the known anti-cancer properties of flavonoids suggest that this compound is a likely contributor to these effects.

Neuroprotective Effects

Neurodegenerative diseases are often characterized by oxidative stress and neuronal cell death. Research on Cedrin, a closely related compound also found in Cedrus deodara, has shown protective effects in PC12 cells against amyloid β-induced neurotoxicity. The protective mechanism involves the inhibition of oxidative stress, improvement of mitochondrial dysfunction, and suppression of apoptosis. Specifically, Cedrin was found to upregulate Bcl-2 and downregulate Bax expression, and inhibit caspase-3 activity. Given the structural and functional similarities among flavonoids, it is plausible that this compound possesses similar neuroprotective capabilities.

Antioxidant Activity

The antioxidant properties of Cedrus deodara extracts have been well-documented. Flavonoids are potent antioxidants due to their ability to scavenge free radicals. The antioxidant capacity of these extracts is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The presence of this compound in these extracts undoubtedly contributes to their overall antioxidant potential, which is a foundational aspect of its other therapeutic effects.

Quantitative Data

The majority of available quantitative data pertains to extracts of Cedrus deodara rather than isolated this compound. These values provide a benchmark for the bioactivity of the plant's constituents as a whole.

| Extract/Compound | Assay/Cell Line | Endpoint | Result | Reference |

| Cedrus deodara Bark Essential Oil | HCT-116 (Colon Cancer) | IC50 | 11.88 µg/ml | |

| Cedrus deodara Bark Essential Oil | SW-620 (Colon Cancer) | IC50 | 14.63 µg/ml | |

| Cedrus deodara Total Lignans | A549 (Lung Cancer) | IC50 | 39.82 ± 1.74 μg/mL | |

| Cedrus deodara Leaves (Benzene Extract) | Leishmania donovani Promastigotes | IC50 | 25 µg/ml | |

| Cedrus deodara Leaves (Methanolic Extract) | DPPH Radical Scavenging | % Inhibition (at 30 µg/mL) | 25.44% |

Experimental Protocols

Detailed experimental protocols for the bioactivity of isolated this compound are not yet widely published. However, standard methodologies for assessing the therapeutic potential of flavonoids are well-established.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.

-

Animal Model: Male Wistar rats or ICR mice.

-

Procedure:

-

Animals are divided into control and treatment groups.

-

The treatment group receives an oral or intraperitoneal administration of the test compound (e.g., this compound).

-

After a pre-treatment period (e.g., 60 minutes), a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce inflammation.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

-

Anti-cancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, A549) are cultured in appropriate media.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

After treatment, the media is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

The plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

Neuroprotective Activity: PC12 Cell Model of Neurotoxicity

PC12 cells are a common model for studying neuroprotective effects.

-

Cell Culture: PC12 cells are cultured and differentiated.

-

Procedure:

-

Cells are pre-treated with various concentrations of the test compound for a specified time.

-

A neurotoxin (e.g., amyloid β-peptide 1-42 or 6-hydroxydopamine) is then added to induce cell damage.

-

Cell viability is assessed using the MTT assay.

-

Markers of apoptosis (e.g., caspase-3 activity, Bax/Bcl-2 expression) and oxidative stress (e.g., ROS levels) can also be measured using specific assays.

-

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

-

Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Procedure:

-

Various concentrations of the test compound are added to the DPPH solution.

-

The mixture is incubated in the dark for a period of time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to a control.

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of flavonoids like this compound are often mediated through the modulation of key cellular signaling pathways.

NF-κB Signaling in Inflammation and Cancer

The NF-κB pathway is a central regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell proliferation. It is proposed that this compound, like other flavonoids, inhibits this pathway, leading to its anti-inflammatory and anti-cancer effects.

Apoptosis Induction in Cancer Cells

Apoptosis is a crucial process for eliminating damaged or cancerous cells. The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. Anti-apoptotic proteins like Bcl-2 inhibit this process. Many anti-cancer agents, including those derived from Cedrus deodara, are thought to induce apoptosis by increasing the Bax/Bcl-2 ratio.

Conclusion and Future Directions

This compound, a flavonoid from Cedrus deodara, holds considerable promise for therapeutic applications in inflammatory diseases, cancer, and neurodegenerative disorders. While current evidence is largely derived from studies on crude extracts of its parent plant, the known biological activities of flavonoids provide a strong rationale for its potential efficacy. The data presented in this guide underscore the need for further research focused on isolated this compound to elucidate its specific mechanisms of action and to quantify its therapeutic potency. Future studies should aim to:

-

Isolate and purify this compound for dedicated in vitro and in vivo studies.

-

Determine the IC50 values of this compound in a variety of cancer cell lines.

-

Investigate the specific molecular targets of this compound within key signaling pathways.

-

Evaluate the pharmacokinetic and pharmacodynamic properties of this compound in animal models.

Such research will be crucial in translating the therapeutic potential of this compound into novel clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. greenpharmacy.info [greenpharmacy.info]

- 3. Studies on the anti-inflammatory and analgesic activity of Cedrus deodara (Roxb.) Loud. wood oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cedrus deodara: In Vivo Investigation of Burn Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cedeodarin and its structurally related flavonoid compounds primarily found in Cedrus deodara (Himalayan Cedar). The document synthesizes the current understanding of their biological activities, mechanisms of action, and available quantitative data. Experimental methodologies for extraction and synthesis are also discussed, alongside visualizations of key signaling pathways modulated by these compounds.

Introduction to this compound and its Analogs

This compound is a flavonoid, specifically identified as 6-methyltaxifolin. It is a natural constituent of Cedrus deodara, a plant with a rich history in traditional medicine for treating a variety of ailments, including inflammation, pain, infections, and cancer.[1][2][3] Structurally related compounds also isolated from this plant include Cedrin (6-methyldihydromyricetin), Cedrinoside, Dihydromyricetin (B1665482) (DHM), and Taxifolin.[1][2][4] While research on this compound, Cedrin, and Cedrinoside is limited, their close structural relationship to the well-studied flavonoids, DHM and Taxifolin, suggests they may possess similar pharmacological properties.

Quantitative Biological Activity

Quantitative data on the biological activities of this compound, Cedrin, and Cedrinoside are scarce in the current scientific literature. However, extensive research on the extracts of Cedrus deodara and the related compounds Dihydromyricetin and Taxifolin provides valuable insights into their potential efficacy.

Antioxidant Activity

The methanol (B129727) extract of Cedrus deodara wood, which contains this compound and its analogs, has demonstrated potent antioxidant activity.

| Compound/Extract | Assay | IC50 Value | Reference |

| Cedrus deodara Methanol Extract | DPPH Radical Scavenging | 10.6 ± 0.80 µg/mL | [1] |

| BHA (Reference) | DPPH Radical Scavenging | 91.28 ± 0.13 µg/mL | [1] |

Anticancer Activity

| Compound | Cell Line | IC50 Value (µg/mL) | Reference |

| 7,3′-di-O-methyltaxifolin | HCT-116 (Colon Cancer) | 33 ± 1.25 | |

| 7-O-methyltaxifolin | HCT-116 (Colon Cancer) | 34 ± 2.15 | |

| Taxifolin | HCT-116 (Colon Cancer) | 32 ± 2.35 |

Antimicrobial Activity

Extracts from Cedrus deodara have shown significant antibacterial activity.

| Extract | Bacteria | MIC (mg/mL) | Reference |

| Cedrus deodara Methanol Extract | Staphylococcus aureus | 0.31 - 20 | [1] |

| Cedrus deodara Methanol Extract | Pseudomonas aeruginosa | 0.31 - 20 | [1] |

Experimental Protocols

Extraction of Flavonoids from Cedrus deodara

A general methodology for obtaining flavonoid-rich extracts from Cedrus deodara involves the following steps:

-

Collection and Preparation: Dried branches of Cedrus deodara are powdered.[1]

-

Maceration: The powder is subjected to maceration with 80% methanol at room temperature over several rounds (e.g., three 72-hour rounds).[1]

-

Concentration: The resulting extract is concentrated under vacuum at a low temperature (e.g., 25°C).[1]

-

Lyophilization: The concentrated extract is freeze-dried to yield a dry powder.[1]

-

Fractionation (Optional): For isolation of specific compounds, the crude extract can be further fractionated using techniques like column chromatography with different solvent systems.

Synthesis of Flavonoid Derivatives

The synthesis of specific this compound-related compounds is not widely reported. However, general synthetic strategies for flavonoids and their derivatives can be adapted. For instance, the synthesis of dihydromyricetin derivatives has been achieved through Williamson ether synthesis.

General Procedure for Williamson Ether Synthesis of Dihydromyricetin Derivatives:

-

Reaction Setup: Dihydromyricetin, a suitable carbonate base (e.g., potassium carbonate), and a bromo-carboxylate substituent are added to a round-bottom flask with a solvent like N,N-Dimethylformamide (DMF).

-

Reaction Conditions: The mixture is stirred and refluxed at a moderate temperature (e.g., 60°C) for several hours (e.g., 12 hours).

-

Workup: After cooling, the reaction is quenched with a weak acid (e.g., 10% aqueous acetic acid) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified using chromatographic techniques such as octadecyl silane (B1218182) (ODS) chromatography with a methanol-water eluent.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound, Cedrin, and Cedrinoside are not yet elucidated, the well-documented mechanisms of Dihydromyricetin and Taxifolin offer a strong predictive framework.

Dihydromyricetin (DHM) Signaling Pathways

DHM is known to modulate several key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival.

Caption: Dihydromyricetin (DHM) signaling modulation.

Taxifolin Signaling Pathways

Taxifolin has been shown to interfere with pathways crucial for cancer cell proliferation and survival, such as the Wnt/β-catenin and PI3K/Akt pathways.

Caption: Taxifolin's impact on key cancer-related signaling pathways.

Conclusion and Future Directions

This compound and its related compounds, found in Cedrus deodara, represent a promising area for drug discovery and development. The well-documented antioxidant, anticancer, and anti-inflammatory properties of the plant's extracts, along with the detailed mechanistic insights into the activities of Dihydromyricetin and Taxifolin, provide a strong foundation for further investigation.

Future research should focus on the following areas:

-

Isolation and Characterization: Development of robust and scalable protocols for the isolation and purification of this compound, Cedrin, and Cedrinoside from Cedrus deodara.

-

Quantitative Biological Evaluation: Systematic screening of the purified compounds to determine their specific IC50 values in a range of assays for antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound, Cedrin, and Cedrinoside to understand their molecular targets.

-

Synthesis of Analogs: Design and synthesis of novel derivatives of these compounds to explore structure-activity relationships and optimize their pharmacological profiles.

The information compiled in this guide serves as a valuable resource for researchers dedicated to exploring the therapeutic potential of these natural products. A deeper understanding of this compound and its analogs could lead to the development of novel therapeutic agents for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Cedeodarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedeodarin, a flavonoid identified as 6-methyltaxifolin, is a bioactive compound isolated from Cedrus deodara (Deodar cedar). Extracts of this plant, rich in flavonoids like this compound, have demonstrated significant therapeutic potential, including anti-inflammatory, antioxidant, anticancer, and wound healing properties in various preclinical studies. These application notes provide detailed experimental designs and protocols for the in vivo evaluation of this compound's efficacy in oncology and inflammation, leveraging established preclinical models. The protocols are designed to guide researchers in generating robust and reproducible data for advancing this compound towards clinical development.

Proposed Mechanism of Action: Modulation of Inflammatory and Apoptotic Pathways

This compound, as a flavonoid, is hypothesized to exert its therapeutic effects by modulating key signaling pathways involved in inflammation and cell survival. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses and cancer cell proliferation and survival. By inhibiting NF-κB activation, this compound may reduce the expression of pro-inflammatory cytokines and pro-survival genes, thereby attenuating inflammation and inducing apoptosis in cancer cells.

Diagram: this compound's Proposed Inhibition of the NF-κB Signaling Pathway

Caption: Proposed mechanism of this compound action via inhibition of the NF-κB pathway.

In Vivo Experimental Design: Oncology

Based on the known cytotoxic and apoptotic effects of Cedrus deodara extracts on cancer cell lines, a human tumor xenograft model is the recommended approach to evaluate the anti-cancer efficacy of purified this compound.

Experimental Protocol: Human Tumor Xenograft Model

Objective: To assess the anti-tumor activity of this compound in an immunodeficient mouse model bearing human cancer cell-derived tumors.

Materials:

-

Animals: 6-8 week old female athymic nude mice (e.g., BALB/c nude or NU/J).

-

Cancer Cells: Human cancer cell line with known sensitivity to NF-κB inhibition (e.g., HCT-116 colon cancer or A549 lung cancer).

-